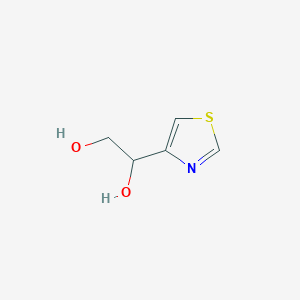

1-(1,3-Thiazol-4-yl)ethane-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-thiazol-4-yl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c7-1-5(8)4-2-9-3-6-4/h2-3,5,7-8H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPPHLOXPKTPOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1,3 Thiazol 4 Yl Ethane 1,2 Diol

Strategies for Constructing the Thiazole (B1198619) Ring System within the Compound

The formation of the thiazole ring is a foundational step in the synthesis. Key methods involve the cyclization of acyclic precursors to form the aromatic 5-membered heterocycle.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole nucleus, involving the condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea. chemhelpasap.comnih.govsynarchive.comnih.gov To synthesize a precursor for 1-(1,3-Thiazol-4-yl)ethane-1,2-diol, this reaction requires an α-halocarbonyl that can introduce a two-carbon unit at the C4 position of the resulting thiazole.

The general mechanism initiates with a nucleophilic attack from the sulfur of the thioamide onto the carbon bearing the halogen in the α-halocarbonyl compound. nih.govresearchgate.net This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. A subsequent dehydration step yields the aromatic thiazole ring. chemhelpasap.comnih.gov

For the specific target, a plausible α-halocarbonyl precursor would be a 4-halo-3-oxobutanal derivative or a protected version thereof. For instance, reacting 1-bromo-2-oxobutanal with thioformamide would theoretically yield 4-acetylthiazole. This acetyl group can then be further functionalized to the diol. Alternatively, a more direct approach might involve an α-haloketone already containing protected hydroxyl groups.

| α-Halocarbonyl Precursor | Thio-Component | Expected Thiazole Intermediate |

| 1-Bromo-2-oxobutanal | Thioformamide | 4-Acetyl-1,3-thiazole |

| 4-Bromo-3-oxobutane-1,2-diyl diacetate | Thioformamide | 1-(1,3-Thiazol-4-yl)ethane-1,2-diyl diacetate |

| 1-Chloro-2-oxobut-3-en-1-ol | Thioformamide | 4-Vinyl-1,3-thiazole |

Cyclization Reactions with Thioamides or Thioureas

Beyond the classic Hantzsch synthesis, other cyclization strategies utilizing thioamides are prevalent in thiazole synthesis. organic-chemistry.orgacs.org These methods often involve different electrophilic partners. For instance, thioamides can react with α,β-unsaturated carbonyl compounds or propargyl halides to yield thiazole derivatives. nih.gov

One conceptual approach involves the reaction of thioformamide with a suitably substituted three-carbon electrophile that can be converted into the ethane-1,2-diol moiety. A key intermediate in this strategy could be 4-vinyl-1,3-thiazole, which can be synthesized through various routes, including the Knoevenagel condensation of 4-formyl-1,3-thiazole. researchgate.netuow.edu.auresearchgate.net The subsequent dihydroxylation of the vinyl group provides a direct path to the target molecule.

Utilization of Mercaptoacetaldehyde (B1617137) Derivatives

The reaction between chloroacetaldehyde and thioformamide is a known route to unsubstituted thiazole. pharmaguideline.com Adaptations of this principle, using derivatives of mercaptoacetaldehyde, can be employed to construct 4-substituted thiazoles. Mercaptoacetaldehyde exists in equilibrium with its dimer, 1,4-dithiane-2,5-diol, which can serve as a practical source for the monomer in synthesis. mdpi.com

In this strategy, a precursor containing a nitrile group, such as 3-hydroxy-2-methylenepropanenitrile, could potentially undergo a cycloaddition reaction with mercaptoacetaldehyde to form a thiazole ring bearing a functionalized side chain at the 4-position, suitable for conversion to the diol. researchgate.net

Approaches for Introducing and Modifying the Ethane-1,2-diol Moiety

Once a thiazole ring with a suitable precursor at the C4 position is synthesized, the final step is the formation of the vicinal diol. The two primary strategies for this transformation are the dihydroxylation of an alkene and the reduction of a carbonyl group.

Dihydroxylation Reactions of Thiazole-Substituted Alkenes

The dihydroxylation of an alkene is a powerful and direct method for the synthesis of vicinal diols. wikipedia.org This approach requires the synthesis of a 4-vinyl-1,3-thiazole intermediate. The conversion of the vinyl group to a cis-diol can be achieved using several well-established methods.

The Upjohn dihydroxylation utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO). wikipedia.orgsynarchive.comorganic-chemistry.org This method is effective for producing cis-diols from a wide range of alkenes.

The Sharpless asymmetric dihydroxylation also employs catalytic OsO₄ but includes a chiral quinine ligand to induce enantioselectivity in the diol product. nih.govorganic-chemistry.orgwikipedia.org Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, allow for the predictable synthesis of either enantiomer of the diol. rsc.orgnih.gov This would be the method of choice if an enantiomerically pure form of 1-(1,3-Thiazol-4-yl)ethane-1,2-diol is desired.

| Reaction Name | Reagents | Stereochemistry | Key Features |

| Upjohn Dihydroxylation | cat. OsO₄, NMO | syn (cis-diol) | Good for racemic or achiral synthesis. wikipedia.org |

| Sharpless Asymmetric Dihydroxylation | cat. K₂OsO₂(OH)₄, (DHQ)₂PHAL (AD-mix-α) or (DHQD)₂PHAL (AD-mix-β), K₃Fe(CN)₆, K₂CO₃ | Enantioselective syn | Provides access to chiral, non-racemic diols. wikipedia.org |

Reduction of α-Hydroxyketone or α-Diketone Precursors

An alternative strategy involves the reduction of a carbonyl precursor. This route begins with a thiazole substituted at the C4 position with an acetyl group (4-acetyl-1,3-thiazole) or a glyoxalyl group (2-(1,3-thiazol-4-yl)-2-oxoacetaldehyde).

The synthesis of an α-hydroxy ketone, such as 2-hydroxy-1-(1,3-thiazol-4-yl)ethan-1-one, can be achieved through the α-hydroxylation of 4-acetyl-1,3-thiazole. Subsequent reduction of the ketone functionality would yield the target diol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. acs.org

Alternatively, starting from an α-diketone precursor, a two-step reduction can be envisioned. The first reduction would selectively reduce one ketone to an α-hydroxy ketone, and the second reduction would complete the transformation to the vicinal diol. nih.gov Biocatalytic methods, using enzymes such as butanediol dehydrogenases, are known to catalyze the enantioselective reduction of diketones to diols via an α-hydroxy ketone intermediate. nih.gov

| Precursor | Key Transformation | Reagents/Methods |

| 4-Acetyl-1,3-thiazole | 1. α-Hydroxylation 2. Ketone Reduction | 1. e.g., OsO₄, NMO 2. NaBH₄, LiAlH₄ |

| 2-(1,3-Thiazol-4-yl)-2-oxoacetaldehyde (α-Diketone) | Stepwise Reduction | NaBH₄, H₂/Catalyst, Biocatalysis (e.g., Dehydrogenases) |

| 1-(1,3-Thiazol-4-yl)ethane-1,2-dione | Reduction | NaBH₄, LiAlH₄ |

Formose Reaction Pathways for Ethane-1,2-diol Scaffolds

The Formose reaction, first discovered by Aleksandr Butlerov in 1861, involves the polymerization of formaldehyde (B43269) into sugars and other polyols in the presence of a base and a divalent cation. researchgate.netajchem-a.com While typically associated with the synthesis of a complex mixture of sugars, the reaction can be guided to produce simpler diols, including ethane-1,2-diol (ethylene glycol), which serves as a fundamental scaffold. researchgate.netajchem-a.com

Recent studies have explored the use of different catalysts and reaction conditions to improve the selectivity of the Formose reaction towards simpler products like ethylene glycol. For instance, the use of a fumed silica (Aerosil) catalyst in a methanolic medium at a pH of 10.6 has been shown to produce ethane-1,2-diol. ajchem-a.comajchem-a.comresearchgate.net Although the efficiency of this specific process for producing ethylene glycol was found to be relatively low, it demonstrates a potential pathway for forming the basic diol structure from simple C1 building blocks. researchgate.netajchem-a.comajchem-a.comresearchgate.net The reaction pathway is believed to involve the initial dimerization of formaldehyde to glycolaldehyde, which can then be reduced to ethylene glycol. The presence of a heterogeneous catalyst can facilitate this process in an alkaline medium. ajchem-a.comajchem-a.com

The table below summarizes a study on the synthesis of ethylene glycol via the Formose reaction.

| Catalyst | Solvent | pH | Major Products | Efficiency for Ethylene Glycol | Reference |

| Fumed Silica (Aerosil) | Methanol (B129727) | 10.6 | Ethane-1,2-diol, 2,3-dihydroxypropanal | Low | researchgate.netajchem-a.comresearchgate.net |

Stereoselective Synthesis of 1-(1,3-Thiazol-4-yl)ethane-1,2-diol Enantiomers and Diastereomers

Achieving stereocontrol in the synthesis of 1-(1,3-Thiazol-4-yl)ethane-1,2-diol is crucial for its potential applications, as different stereoisomers can exhibit varied biological activities. The development of methods for the stereoselective synthesis of chiral diols is a significant area of research. nih.govacs.org

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. nih.gov In the context of synthesizing chiral diols, a chiral auxiliary can be attached to a prochiral starting material. The steric and electronic properties of the auxiliary then direct the diastereoselective formation of the diol. After the desired stereochemistry is established, the auxiliary is removed, yielding the enantiomerically enriched product and ideally, the recoverable auxiliary. nih.gov

For the synthesis of 1-(1,3-Thiazol-4-yl)ethane-1,2-diol, a suitable prochiral precursor, such as a derivative of 4-acetylthiazole, could be coupled with a chiral auxiliary. Subsequent dihydroxylation or a related C-C bond-forming reaction would proceed with facial selectivity dictated by the auxiliary. A variety of chiral auxiliaries have been developed and utilized in asymmetric synthesis, including those derived from amino alcohols and other readily available chiral molecules. arizona.edusfu.ca

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both metal-based and organocatalytic systems have been successfully employed for the synthesis of chiral diols.

Metal Catalysis: Transition metal complexes with chiral ligands are powerful catalysts for a range of asymmetric transformations that can yield chiral diols. For instance, the Sharpless asymmetric dihydroxylation (AD) is a well-established method for the enantioselective conversion of olefins to syn-diols. acs.orgacsgcipr.org To synthesize 1-(1,3-Thiazol-4-yl)ethane-1,2-diol via this method, a precursor such as 4-vinylthiazole would be subjected to the AD reaction conditions, which typically involve osmium tetroxide as the primary oxidant, a stoichiometric oxidant, and a chiral cinchona alkaloid-derived ligand. acsgcipr.org Other metal-catalyzed reactions, such as the asymmetric transfer hydrogenation of α-hydroxy ketones, can also produce chiral diols with high enantioselectivity. mdpi.com

Organocatalysis: In recent years, organocatalysis has emerged as a complementary strategy to metal catalysis, avoiding the use of potentially toxic and expensive metals. acs.org Chiral diol-based organocatalysts, such as derivatives of BINOL and tartaric acid, have been shown to effectively catalyze enantioselective reactions. nih.gov For example, proline has been demonstrated to catalyze the direct asymmetric aldol reaction between hydroxyacetone and various aldehydes to produce anti-1,2-diols with excellent diastereo- and enantioselectivities. acs.org This approach could be adapted for the synthesis of the target thiazole diol.

The following table provides examples of asymmetric catalytic methods for diol synthesis.

| Catalytic System | Reaction Type | Stereoselectivity | Reference |

| OsO₄ / Chiral Ligand | Asymmetric Dihydroxylation | High ee for syn-diols | acsgcipr.org |

| Proline | Asymmetric Aldol Reaction | High dr and ee for anti-diols | acs.org |

| Chiral Diol / Boronate | Allylboration | High ee | nih.gov |

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild reaction conditions. researchgate.netmdpi.com For the synthesis of chiral diols, alcohol dehydrogenases (ADHs) are particularly useful enzymes. mdpi.com They can catalyze the stereoselective reduction of prochiral diketones or α-hydroxy ketones to the corresponding chiral diols. mdpi.comresearchgate.net

The synthesis of 1-(1,3-Thiazol-4-yl)ethane-1,2-diol could be achieved by the enzymatic reduction of a precursor like 1-(1,3-thiazol-4-yl)-2-hydroxyethan-1-one. By selecting the appropriate ADH, either the (R)- or (S)-enantiomer of the diol can be obtained with high enantiomeric excess. mdpi.com A key advantage of biocatalysis is the ability to perform reactions in aqueous media, which aligns with the principles of green chemistry. researchgate.net The use of whole-cell biocatalysts or immobilized enzymes can also simplify catalyst recovery and reuse. mdpi.com

A study on the ADH-catalyzed bioreduction of 1,4-diaryl-1,4-diketones demonstrated that ADH from Ralstonia sp. (RasADH) was highly effective in producing the corresponding diols with complete diastereo- and enantioselectivity. mdpi.com

| Enzyme | Substrate Type | Product | Stereoselectivity | Reference |

| Alcohol Dehydrogenase (ADH) from Ralstonia sp. | 1,4-Diaryl-1,4-diones | (1S,4S)-Diols | >98% de, >99% ee | mdpi.com |

| Lyases and Oxidoreductases | Aromatic Aldehydes | α-Aryl Vicinal Diols | High ee | researchgate.net |

Green Chemistry Principles in the Synthesis of 1-(1,3-Thiazol-4-yl)ethane-1,2-diol

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.org The application of these principles to the synthesis of 1-(1,3-Thiazol-4-yl)ethane-1,2-diol is essential for developing sustainable manufacturing processes. Key principles include the use of renewable feedstocks, catalysis, and the avoidance of hazardous solvents and reagents. paperpublications.org

The development of sustainable catalysts is a cornerstone of green chemistry. For diol synthesis, this involves moving away from stoichiometric reagents towards catalytic systems that are highly efficient, selective, and recyclable.

Biocatalysts: As mentioned previously, enzymes offer a green alternative to traditional chemical catalysts. They operate under mild conditions, are biodegradable, and can be derived from renewable resources. nih.gov The use of biocatalysts in the synthesis of 1-(1,3-Thiazol-4-yl)ethane-1,2-diol would align with several green chemistry principles, including catalysis, use of renewable feedstocks, and designing for degradation. researchgate.net

Sustainable Catalyst Comparison

| Catalyst Type | Advantages | Challenges |

| Heterogeneous Catalysts | Easy separation and reuse, potential for continuous flow processes. | Can have lower activity than homogeneous counterparts, potential for leaching. |

| Biocatalysts | High selectivity, mild reaction conditions, renewable, biodegradable. | Limited substrate scope, potential for enzyme inhibition, requires specific reaction media. |

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the synthetic methodologies for the compound 1-(1,3-Thiazol-4-yl)ethane-1,2-diol using the green chemistry approaches outlined in the request.

The requested sections are:

Microwave and Ultrasonic-Assisted Synthesis

While these modern synthetic techniques are widely applied to the synthesis of various heterocyclic compounds, including many thiazole derivatives, published research explicitly describing their use for the preparation of 1-(1,3-Thiazol-4-yl)ethane-1,2-diol could not be located.

General literature confirms the growing application of environmentally friendly methods in chemical synthesis:

Deep Eutectic Solvents (DESs) are recognized as green and sustainable alternatives to traditional volatile organic solvents for the synthesis of various nitrogen, oxygen, and sulfur-containing heterocycles. mdpi.comresearchgate.netrsc.orgdntb.gov.ua

Solvent-free synthesis , often aided by microwave or ultrasonic irradiation, is a well-established green chemistry approach for preparing thiazole derivatives, offering benefits such as high efficiency and reduced waste. researchgate.netbepls.com

Microwave-assisted synthesis is frequently employed to accelerate the formation of thiazole rings and related structures, significantly reducing reaction times compared to conventional heating methods. acs.orgnih.govnih.gov

Ultrasonic irradiation is another effective technique used to promote the synthesis of heterocyclic compounds, including thiazoles, often leading to higher yields and shorter reaction times under milder conditions. semanticscholar.orgnih.govnih.govchesci.com

However, the application of these specific methods to synthesize the target molecule, 1-(1,3-Thiazol-4-yl)ethane-1,2-diol, has not been documented in the reviewed sources. Therefore, detailed research findings and data tables for the requested subsections cannot be provided.

Advanced Structural Characterization and Spectroscopic Elucidation of 1 1,3 Thiazol 4 Yl Ethane 1,2 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Ligand Proton Environments

Proton NMR (¹H NMR) spectroscopy provides critical information regarding the chemical environment of protons within a molecule. For 1-(1,3-Thiazol-4-yl)ethane-1,2-diol, the ¹H NMR spectrum reveals distinct signals corresponding to the protons on the thiazole (B1198619) ring and the ethane-1,2-diol side chain.

The aromatic protons of the thiazole ring typically resonate in the downfield region, generally between 7.27 and 8.77 ppm, which is indicative of the ring's aromaticity and the associated diamagnetic ring current. wikipedia.org The specific chemical shifts of the thiazole protons in the target molecule are influenced by the substitution pattern.

The protons of the ethane-1,2-diol moiety exhibit characteristic chemical shifts. The methine proton (CH-OH) and the methylene (B1212753) protons (CH₂-OH) will appear as distinct multiplets. The protons of the hydroxyl groups (-OH) often present as broad singlets, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. In some diols, these hydroxyl proton signals can be observed. niscpr.res.in

A representative, though not specific to this exact molecule, data set for similar structures is presented below.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Thiazole H-2 | 8.5 - 8.8 | s (singlet) |

| Thiazole H-5 | 7.2 - 7.5 | s (singlet) |

| CH(OH) | 4.5 - 5.0 | m (multiplet) |

| CH₂(OH) | 3.5 - 4.0 | m (multiplet) |

| OH | 2.0 - 5.0 (variable) | br s (broad singlet) |

This table is illustrative and based on typical values for similar structural motifs.

Carbon-13 (¹³C) NMR for Carbon Skeleton Connectivity.wikipedia.orgmsu.edunih.govnih.govcdnsciencepub.comacs.org

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The thiazole ring carbons exhibit characteristic chemical shifts, with C-2 often appearing at a lower field (δ 164.6–172.7 ppm) due to its position between two heteroatoms. nih.gov The C-4 and C-5 carbons of the thiazole ring also show distinct resonances. mdpi.com

The carbons of the ethane-1,2-diol side chain will have signals in the aliphatic region of the spectrum. The carbon atom bearing the hydroxyl group (C-OH) will be shifted downfield compared to a standard alkane carbon due to the electronegativity of the oxygen atom.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Thiazole C-2 | 165 - 173 |

| Thiazole C-4 | 140 - 150 |

| Thiazole C-5 | 115 - 125 |

| CH(OH) | 70 - 80 |

| CH₂(OH) | 60 - 70 |

This table is illustrative and based on typical values for similar structural motifs. nih.govmdpi.com

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structure Assignment.wikipedia.orgbohrium.com

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For 1-(1,3-Thiazol-4-yl)ethane-1,2-diol, COSY would show correlations between the methine proton and the methylene protons of the diol side chain, as well as between the two hydroxyl protons if they are coupled. niscpr.res.in

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the direct assignment of a proton signal to its corresponding carbon signal. For example, the proton signal for the methine group would show a cross-peak with the carbon signal of that same group. niscpr.res.inacs.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different parts of the molecule. For instance, the methine proton of the diol would show a correlation to the C-4 carbon of the thiazole ring, confirming the attachment point of the side chain. niscpr.res.inacs.org

Through the combined interpretation of these 2D NMR spectra, a definitive and detailed structural assignment of 1-(1,3-Thiazol-4-yl)ethane-1,2-diol can be achieved. niscpr.res.innih.govnih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational properties.

Characteristic Functional Group Identification (e.g., Hydroxyl, Thiazole Ring Vibrations).wikipedia.orgmsu.edunih.govacs.orgresearchgate.net

The IR and Raman spectra of 1-(1,3-Thiazol-4-yl)ethane-1,2-diol are expected to display characteristic absorption bands corresponding to its constituent functional groups.

Hydroxyl (-OH) Group: The O-H stretching vibration is a prominent feature in the IR spectrum. In dilute solutions, a sharp band is typically observed in the range of 3600-3700 cm⁻¹, corresponding to free, non-hydrogen-bonded hydroxyl groups. msu.edulibretexts.org In the condensed phase (liquid or solid), intermolecular hydrogen bonding leads to a broad and strong absorption band at lower frequencies, typically between 3200 and 3500 cm⁻¹. libretexts.orgorgchemboulder.com The C-O stretching vibrations of alcohols usually appear in the region of 1000-1250 cm⁻¹. msu.edunih.gov

Thiazole Ring Vibrations: The thiazole ring exhibits a series of characteristic vibrations. Ring stretching vibrations are typically found in the 1300-1600 cm⁻¹ region. researchgate.net C-H stretching vibrations of the thiazole ring are expected above 3000 cm⁻¹. cdnsciencepub.com The C-S stretching mode of the thiazole ring can be observed in the range of 600-900 cm⁻¹. scialert.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (free) | O-H stretch | 3600 - 3700 (sharp) |

| Hydroxyl (H-bonded) | O-H stretch | 3200 - 3500 (broad) |

| C-O | Stretch | 1000 - 1250 |

| Thiazole Ring | Ring stretch | 1300 - 1600 |

| Thiazole C-H | Stretch | > 3000 |

| Thiazole C-S | Stretch | 600 - 900 |

This table is illustrative and based on typical values for similar functional groups. msu.edulibretexts.orgorgchemboulder.comnih.govresearchgate.netcdnsciencepub.comscialert.net

Conformational Analysis via Vibrational Signatures.cdnsciencepub.comnih.gov

The flexibility of the ethane-1,2-diol side chain allows for the existence of different conformers. Vibrational spectroscopy can be a sensitive probe of these conformational isomers. nih.gov The rotational orientation of the diol group relative to the thiazole ring can influence the vibrational frequencies, particularly those of the side chain and the C-C bond connecting it to the ring.

By comparing experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to identify the most stable conformer(s) in the gas phase or in different solvent environments. researchgate.netnih.govbohrium.com Subtle shifts in the positions and intensities of certain vibrational bands can be correlated with specific conformational arrangements, providing insight into the three-dimensional structure of the molecule. bohrium.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns.

Molecular Weight and Fragmentation Pattern Analysis

Electron Ionization (EI) mass spectrometry of 1-(1,3-thiazol-4-yl)ethane-1,2-diol is expected to produce a molecular ion peak ([M]⁺˙) corresponding to its molecular weight. The inherent instability of the molecular ion under EI conditions would lead to a series of characteristic fragment ions. The fragmentation pathways are predictable based on the functional groups present: the thiazole ring and the ethane-1,2-diol side chain.

Key expected fragmentation patterns would include:

Alpha-cleavage: The bond between the two carbon atoms of the diol side chain is susceptible to cleavage. Additionally, cleavage of the C-C bond between the thiazole ring and the diol side chain is a likely fragmentation pathway.

Loss of small neutral molecules: The hydroxyl groups of the diol moiety can be readily lost as water molecules (H₂O). The loss of formaldehyde (B43269) (CH₂O) or other small fragments from the side chain is also plausible.

Thiazole ring fragmentation: The thiazole ring itself can undergo cleavage, leading to characteristic ions that can help confirm its presence.

While specific experimental data for 1-(1,3-thiazol-4-yl)ethane-1,2-diol is not publicly available, the fragmentation pattern of a related compound, 1-(thiazol-4-yl)ethanone, can provide insight into the behavior of the thiazole core upon ionization. nih.gov

Table 1: Hypothetical Major Fragment Ions in the Mass Spectrum of 1-(1,3-Thiazol-4-yl)ethane-1,2-diol

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 145 | [C₅H₇NO₂S]⁺˙ | Molecular Ion |

| 127 | [C₅H₅NOS]⁺˙ | Loss of H₂O |

| 114 | [C₄H₄NOS]⁺ | Cleavage of the terminal CH₂OH group |

| 98 | [C₄H₄NS]⁺ | Loss of H₂O and CHO |

| 85 | [C₃H₃S]⁺ | Thiazole ring fragment |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule and its fragments. For 1-(1,3-Thiazol-4-yl)ethane-1,2-diol, HRMS is crucial for confirming its molecular formula, C₅H₇NO₂S. While conventional mass spectrometry might not distinguish it from other molecules with the same nominal mass, HRMS provides the exact mass, which is a unique physical constant for a given elemental composition. mdpi.com

Table 2: Calculated Exact Mass of 1-(1,3-Thiazol-4-yl)ethane-1,2-diol

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| C₅H₇NO₂S | 145.0198 |

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Absolute Stereochemistry and Conformation

The ethane-1,2-diol side chain of 1-(1,3-thiazol-4-yl)ethane-1,2-diol contains a chiral center at the carbon atom bearing a hydroxyl group and attached to the thiazole ring. X-ray crystallography of a single crystal can unambiguously determine the absolute stereochemistry (R or S configuration) of this chiral center, which is critical for understanding its biological activity, if any. Furthermore, this technique reveals the preferred conformation of the molecule in the solid state, including the torsion angles of the flexible diol side chain and the relative orientation of the thiazole ring. For other thiazole derivatives, crystal structure analysis has been instrumental in defining their molecular geometry. nih.govsemanticscholar.org

Analysis of Intermolecular Interactions and Crystal Packing

Table 3: Representative Crystallographic Data for a Thiazole Derivative (Note: This data is for a related compound, 2-(4-methoxyphenyl)-N-(4-phenylthiazol-2-yl)acetamide, and is provided for illustrative purposes.) semanticscholar.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 15.432(3) |

| c (Å) | 11.567(2) |

| β (°) | 98.765(4) |

| Volume (ų) | 1784.5(6) |

| Z | 4 |

Chemical Reactivity and Derivatization Pathways of 1 1,3 Thiazol 4 Yl Ethane 1,2 Diol

Reactions Involving the 1,3-Thiazole Ring

The 1,3-thiazole ring is an electron-rich heterocyclic system characterized by significant π-electron delocalization, which imparts a considerable degree of aromaticity. scispace.comchemicalbook.com Its reactivity is influenced by the presence of both an electron-donating sulfur atom and an electron-withdrawing imine (C=N) group. jneonatalsurg.com This unique electronic arrangement governs the outcomes of various transformations.

Electrophilic and Nucleophilic Aromatic Substitution on the Thiazole (B1198619) Nucleus

The reactivity of the thiazole ring towards substitution is highly regioselective, a consequence of the electronic properties of the ring atoms. chemicalbook.com

Electrophilic Aromatic Substitution (EAS): The thiazole ring is generally susceptible to electrophilic attack, with the C5 position being the most favored site. scispace.comnumberanalytics.combohrium.com This preference is attributed to the directing effect of the ring's sulfur and nitrogen atoms, which stabilize the intermediate sigma complex most effectively when the attack occurs at C5. numberanalytics.com The C4 position is the next most likely site for substitution, while the C2 position is the most deactivated towards electrophiles. bohrium.com The presence of the ethane-1,2-diol group at the C4 position would sterically hinder and electronically influence further substitution at C5, but reactions like halogenation and nitration remain plausible. numberanalytics.com

Table 1: General Regioselectivity of Electrophilic Substitution on the Thiazole Ring

| Position | Relative Reactivity | Common Reactions | Reagents |

| C5 | Most Reactive | Halogenation, Nitration, Friedel-Crafts Acylation | NBS/NCS, HNO₃/H₂SO₄, Acyl chloride/Lewis acid |

| C4 | Moderately Reactive | Substitution possible, but less favored than C5 | - |

| C2 | Least Reactive | Generally unreactive towards electrophiles | - |

NBS: N-bromosuccinimide, NCS: N-chlorosuccinimide. Data sourced from general thiazole chemistry principles. numberanalytics.combohrium.com

Nucleophilic Aromatic Substitution (SNA_r): Nucleophilic attack on the thiazole ring is less common and typically requires activation by electron-withdrawing groups or the presence of a good leaving group. numberanalytics.com The C2 position is the most electron-deficient and, therefore, the primary site for nucleophilic substitution. scispace.comchemicalbook.combohrium.com For 1-(1,3-thiazol-4-yl)ethane-1,2-diol, direct nucleophilic substitution on the ring is unlikely without prior functionalization, such as halogenation at the C2 or C5 position, to install a suitable leaving group.

Oxidative and Reductive Transformations of the Heterocycle

The thiazole ring can undergo both oxidation and reduction, although these transformations can sometimes lead to ring cleavage.

Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or sulfone, though this often requires strong oxidizing agents. researchgate.net The nitrogen atom can also be a site for oxidation. More commonly, oxidative conditions can lead to the cleavage of the thiazole ring itself. hyphadiscovery.comnih.gov For instance, cytochrome P450-mediated metabolism of thiazoles can proceed through an epoxide intermediate, leading to ring-opening. hyphadiscovery.com Electrochemical oxidation provides a modern approach to functionalizing the thiazole ring under milder, oxidant-free conditions. researchgate.net

Reduction: Reduction of the thiazole ring is also possible. Catalytic hydrogenation can reduce the heterocycle, though conditions must be carefully controlled to avoid side reactions. Reductive cleavage of the thiazole ring can occur using potent reducing agents like sodium in liquid ammonia (B1221849), yielding substituted propenethiolates. researchgate.net The specific products depend on the substituents present on the ring. researchgate.net

Ring-Opening and Rearrangement Reactions

The thiazole ring, despite its aromaticity, can be induced to open or rearrange under specific conditions.

Ring-Opening: Base-catalyzed ring-opening reactions are known, particularly for thiazolium salts. wikipedia.org Reductive methods, as mentioned above, also provide a pathway for ring cleavage. researchgate.net Oxidative ring-opening of benzothiazoles to acylamidobenzene sulfonate esters has been demonstrated and suggests a potential, albeit likely challenging, pathway for the simpler thiazole ring in the target molecule. researchgate.net Furthermore, some ring-opening reactions can be catalyzed by transition metals like palladium, leading to complex rearrangements and the formation of new heterocyclic systems. acs.org

Rearrangements: Thiazoles can participate in cycloaddition reactions, which are sometimes followed by rearrangement. For example, Diels-Alder reactions with alkynes can lead to the formation of a pyridine (B92270) after extrusion of the sulfur atom. wikipedia.org A highly efficient one-pot synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives proceeds via a ring-opening and ring-closing reconstruction of related heterocyclic systems, highlighting the ring's capacity for rearrangement. rsc.org

Transformations at the Ethane-1,2-diol Moiety

The vicinal diol (ethane-1,2-diol) side chain is a versatile functional group that allows for a range of chemical modifications, distinct from the reactivity of the thiazole ring.

Selective Oxidation to Carbonyl Compounds (e.g., Thiazole-Carboxaldehydes or Ketones)

The oxidation of the 1,2-diol group is a key transformation. Depending on the reagents and conditions, either selective oxidation to an α-hydroxy ketone or oxidative cleavage of the carbon-carbon bond can be achieved.

Selective Oxidation to α-Hydroxy Ketones: A significant challenge in the oxidation of vicinal diols is achieving selective conversion to an α-hydroxy ketone without overoxidation or C-C bond cleavage. stanford.edu Catalytic methods have been developed to address this. For instance, dimethyltin(IV)dichloride (Me₂SnCl₂) can catalyze the selective oxidation of 1,2-diols to α-hydroxyketones in water using oxidants like dibromoisocyanuric acid (DBI) or bromine. rsc.orgresearchgate.net This method is effective for various diols and proceeds through the formation of a stannylene acetal (B89532) intermediate. rsc.org Applying this to 1-(1,3-thiazol-4-yl)ethane-1,2-diol would be expected to yield 1-hydroxy-1-(1,3-thiazol-4-yl)acetan-2-one.

Oxidative Cleavage: Stronger oxidizing agents typically cleave the C-C bond of a 1,2-diol. Periodic acid (HIO₄) is a classic reagent for this transformation, selectively cleaving vicinal diols to form two carbonyl compounds. ucalgary.ca In the case of 1-(1,3-thiazol-4-yl)ethane-1,2-diol, this cleavage would yield thiazole-4-carboxaldehyde (B1332969) and formaldehyde (B43269). Hot, concentrated potassium permanganate (B83412) (KMnO₄) also causes oxidative cleavage of diols. minia.edu.eg

Table 2: Potential Oxidation Products of the Ethane-1,2-diol Moiety

| Reagent/Condition | Reaction Type | Expected Major Product(s) |

| Me₂SnCl₂, DBI/Br₂ in H₂O | Selective Oxidation | 1-Hydroxy-1-(1,3-thiazol-4-yl)acetan-2-one |

| Periodic Acid (HIO₄) | Oxidative Cleavage | Thiazole-4-carboxaldehyde and Formaldehyde |

| Hot, conc. KMnO₄ (acidified) | Oxidative Cleavage | Thiazole-4-carboxylic acid and Carbon dioxide |

Product predictions are based on established reactivity patterns of vicinal diols. rsc.orgucalgary.caminia.edu.eg

Esterification and Etherification of Hydroxyl Groups

The primary and secondary hydroxyl groups of the diol moiety can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: The hydroxyl groups can react with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding mono- or di-esters. Standard esterification catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate the reaction.

Etherification: Ethers can be formed via the Williamson ether synthesis, where the diol is first deprotonated with a strong base (e.g., sodium hydride) to form alkoxides, which then react with an alkyl halide. This allows for the introduction of various alkyl or aryl groups. Selective protection of the primary hydroxyl group over the secondary one is often possible due to its greater steric accessibility.

These derivatizations are fundamental in modifying the molecule's physical properties (like solubility and lipophilicity) and for use as intermediates in more complex synthetic sequences.

Formation of Cyclic Derivatives (e.g., Acetals, Ketals)

The 1,2-diol moiety of 1-(1,3-thiazol-4-yl)ethane-1,2-diol readily undergoes reactions to form five-membered cyclic derivatives, most notably acetals and ketals. This transformation is a common strategy for protecting the diol group during multi-step syntheses. wikipedia.orgorganic-chemistry.org The reaction typically involves the acid-catalyzed condensation of the diol with an aldehyde or a ketone. organic-chemistry.orgrsc.org

The formation of these cyclic acetals and ketals, specifically 1,3-dioxolanes, is generally a facile process. organic-chemistry.orgijper.org The stability of the resulting cyclic structure is a key driving force for the reaction. A variety of catalysts can be employed, including Brønsted acids like p-toluenesulfonic acid and Lewis acids. organic-chemistry.orgijper.org The reaction conditions can often be mild, and in some cases, even trace amounts of conventional acids are sufficient to promote the transformation efficiently. rsc.org The use of dehydrating agents or techniques to remove water, such as a Dean-Stark apparatus, can shift the equilibrium towards the formation of the acetal or ketal. organic-chemistry.orgharvard.edu

| Reagent | Catalyst | Product Type | Reference |

| Aldehyde (R-CHO) | Acid (e.g., p-TsOH) | Cyclic Acetal | organic-chemistry.org |

| Ketone (R₂C=O) | Acid (e.g., HCl) | Cyclic Ketal | rsc.org |

| 1,2-ethanediol | Brønsted or Lewis acid | 1,3-dioxolane | organic-chemistry.org |

| 1,3-propanediol | Brønsted or Lewis acid | 1,3-dioxane | organic-chemistry.org |

| Trialkyl orthoformate | Tetrabutylammonium tribromide | Acyclic and cyclic acetals | youtube.com |

| Methoxymethylphenylsulfide | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Methylene (B1212753) acetal | youtube.com |

The selective protection of one hydroxyl group over the other in 1-(1,3-thiazol-4-yl)ethane-1,2-diol can be challenging but is achievable under controlled conditions or with the use of specific protecting groups with varying steric bulk. uni-halle.de For instance, silyl (B83357) ethers are common protecting groups for alcohols and their stability can be tuned by the choice of the silyl group (e.g., TMS, TES, TBDMS). wikipedia.orguni-halle.de

Dehydration and Elimination Reactions

The vicinal diol structure of 1-(1,3-thiazol-4-yl)ethane-1,2-diol allows for dehydration and elimination reactions, which typically lead to the formation of a carbon-carbon double bond. Acid-catalyzed dehydration is a common method to achieve this transformation, proceeding through an E1 or E2 mechanism depending on the substrate and reaction conditions. wikipedia.org In the context of this specific compound, dehydration would be expected to yield 4-vinyl-1,3-thiazole.

The dehydration of 1,2-diols can be promoted by various acidic catalysts. chemistrysteps.com While direct literature on the dehydration of 1-(1,3-thiazol-4-yl)ethane-1,2-diol is not abundant, the general principles of alcohol dehydration apply. The reaction likely involves protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation intermediate, which then undergoes elimination of a proton from the adjacent carbon to form the alkene. wikipedia.org

Another important reaction of vicinal diols is oxidative cleavage. Reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate can cleave the carbon-carbon bond between the two hydroxyl-bearing carbons, resulting in the formation of two carbonyl compounds. ucalgary.camasterorganicchemistry.comCurrent time information in Bangalore, IN.nih.gov In the case of 1-(1,3-thiazol-4-yl)ethane-1,2-diol, oxidative cleavage with a reagent like NaIO₄ would be expected to yield thiazole-4-carbaldehyde and formaldehyde. masterorganicchemistry.com This reaction proceeds through a cyclic periodate ester intermediate. Current time information in Bangalore, IN.

| Reaction Type | Reagent | Expected Product(s) | Reference |

| Dehydration | Acid catalyst (e.g., H₂SO₄) | 4-Vinyl-1,3-thiazole | wikipedia.org |

| Oxidative Cleavage | Sodium Periodate (NaIO₄) | Thiazole-4-carbaldehyde and Formaldehyde | masterorganicchemistry.comCurrent time information in Bangalore, IN. |

| Oxidative Cleavage | Lead Tetraacetate (Pb(OAc)₄) | Thiazole-4-carbaldehyde and Formaldehyde | nih.gov |

| Dehydration | Burgess Reagent | Alkene | acs.org |

Functionalization and Derivatization for Analog Synthesis

The scaffold of 1-(1,3-thiazol-4-yl)ethane-1,2-diol is a valuable starting point for the synthesis of a wide array of analogs. Both the thiazole ring and the ethane-diol side chain can be chemically modified to introduce diverse functionalities and to create hybrid molecules with other bioactive components.

Introduction of Diverse Substituents on the Thiazole Ring

The thiazole ring is a privileged structure in medicinal chemistry and can be functionalized at its C2, C4, and C5 positions. beilstein-journals.orguow.edu.au The presence of the diol side chain at the C4 position influences the reactivity of the ring towards electrophilic and nucleophilic substitution reactions. beilstein-journals.org The introduction of various substituents on the thiazole ring can significantly impact the biological activity of the resulting compounds. beilstein-journals.orguow.edu.aumontana.edu

Common methods for thiazole functionalization include:

Electrophilic Substitution: Reactions such as halogenation, nitration, and Friedel-Crafts acylation can introduce substituents onto the thiazole ring. The position of substitution is directed by the existing groups on the ring. uni-halle.de

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki and Stille couplings are powerful tools for forming carbon-carbon bonds and introducing aryl or alkyl groups onto the thiazole nucleus. uni-halle.de

Hantzsch Thiazole Synthesis: This classical method allows for the construction of the thiazole ring itself with desired substituents at various positions. youtube.commq.edu.au

The presence of the diol side chain may require protection prior to performing certain ring functionalization reactions to avoid unwanted side reactions. wikipedia.org

Modifications of the Ethane (B1197151) Linker and Diol Functionality

The ethane-1,2-diol side chain offers numerous possibilities for chemical modification. The hydroxyl groups can be derivatized to form ethers, esters, or other functional groups. nih.gov Selective protection of one hydroxyl group allows for differential functionalization of the two positions. uni-halle.de

Key modifications include:

Oxidation: The primary and secondary alcohols of the diol can be oxidized to aldehydes, ketones, or carboxylic acids, depending on the oxidant and reaction conditions.

Alkylation and Acylation: The hydroxyl groups can be converted to ethers or esters by reaction with alkyl halides or acylating agents, respectively. This can be used to introduce a wide variety of side chains. nih.gov

Conversion to Amines: The hydroxyl groups can be converted to leaving groups (e.g., tosylates) and subsequently displaced by nitrogen nucleophiles to introduce amino functionalities.

Ring Opening of Cyclic Derivatives: The cyclic acetals and ketals formed from the diol can be subjected to ring-opening reactions to generate new functional groups.

These modifications allow for the fine-tuning of the physicochemical properties of the molecule, such as solubility and lipophilicity, which can be crucial for biological applications.

Formation of Hybrid Molecules with Other Bioactive Scaffolds

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug discovery to develop new therapeutic agents with improved efficacy and reduced side effects. organic-chemistry.org The 1-(1,3-thiazol-4-yl)ethane-1,2-diol scaffold is a versatile building block for creating such hybrid molecules.

The thiazole moiety itself is a common component of many bioactive compounds and drugs. rsc.orguow.edu.au By linking this thiazole-diol unit to other known bioactive scaffolds, novel hybrid molecules can be synthesized. The diol linker can be used as a handle for conjugation. For example, one or both of the hydroxyl groups can be activated and then reacted with a suitable functional group on another bioactive molecule, such as an amine or a carboxylic acid, to form a stable covalent bond.

Examples of bioactive scaffolds that could be conjugated with the thiazole-diol moiety include:

Other heterocyclic rings (e.g., pyrazoles, triazoles, indoles)

Amino acids and peptides

Natural products

Known drug molecules

This approach allows for the combination of the pharmacological properties of both parent molecules, potentially leading to synergistic effects or novel mechanisms of action.

Theoretical and Computational Chemistry Studies on 1 1,3 Thiazol 4 Yl Ethane 1,2 Diol

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the molecule, offering detailed information about its geometry, electronic properties, and intramolecular interactions. These methods are crucial for understanding the intrinsic characteristics of 1-(1,3-Thiazol-4-yl)ethane-1,2-diol.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed for the geometry optimization of molecules, where the goal is to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure. For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are standard for obtaining accurate predictions of bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com

The optimization process for 1-(1,3-Thiazol-4-yl)ethane-1,2-diol would involve systematically adjusting the coordinates of each atom until a minimum on the potential energy surface is located. The resulting optimized structure provides a clear three-dimensional model of the molecule. In structurally related compounds, the thiazole ring is found to be planar. mdpi.com The diol side-chain, however, introduces conformational flexibility.

Table 1: Representative Optimized Geometrical Parameters for a Thiazole Derivative Core Structure (Calculated via DFT/B3LYP) This table presents typical bond lengths and angles for a thiazole ring, which would be foundational for the specific analysis of 1-(1,3-Thiazol-4-yl)ethane-1,2-diol.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1=N1 | 1.315 |

| N1-C2 | 1.380 | |

| C2-S1 | 1.765 | |

| S1-C3 | 1.720 | |

| C3-C1 | 1.375 | |

| **Bond Angles (°) ** | C3-S1-C2 | 90.5 |

| C1-N1-C2 | 110.0 | |

| N1-C2-S1 | 115.5 | |

| S1-C3-C1 | 111.0 | |

| N1-C1-C3 | 113.0 |

Conformational Analysis and Energy Minima Identification

Conformational analysis is essential for flexible molecules like 1-(1,3-Thiazol-4-yl)ethane-1,2-diol due to the rotational freedom around the single bonds in its ethane-1,2-diol side chain. This analysis aims to identify the various possible three-dimensional arrangements (conformers) and determine their relative stabilities. nih.gov

The process involves systematically rotating key dihedral angles and calculating the energy of each resulting conformation. nih.gov For the title compound, the crucial rotations would be around the C-C bond of the ethane (B1197151) group and the C-O bonds of the hydroxyl groups. Theoretical studies on similar diol systems, such as cyclopentane-1,2-diol, demonstrate that the relative orientation of the hydroxyl groups significantly impacts stability due to factors like intramolecular hydrogen bonding. rsc.orgresearchgate.net By mapping the potential energy surface, researchers can identify the global energy minimum, which represents the most stable conformer, as well as other low-energy local minima that may exist in equilibrium.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.govsphinxsai.com

A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net In studies of thiazole derivatives, the HOMO is typically distributed over the electron-rich thiazole ring, while the LUMO's location depends on the nature of any substituent groups. nih.govmdpi.com For 1-(1,3-Thiazol-4-yl)ethane-1,2-diol, the HOMO is expected to be localized primarily on the thiazole ring, while the LUMO may extend over the ring and the attached side chain. The energies of these orbitals allow for the calculation of various quantum chemical descriptors that quantify reactivity.

Table 2: Illustrative Quantum Chemical Reactivity Descriptors from HOMO-LUMO Energies This table demonstrates the type of data derived from an FMO analysis for a representative molecule, which would be applied to predict the reactivity of 1-(1,3-Thiazol-4-yl)ethane-1,2-diol.

| Parameter | Formula | Typical Value (eV) |

| HOMO Energy (E_HOMO) | - | -6.5 |

| LUMO Energy (E_LUMO) | - | -1.5 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.0 |

| Ionization Potential (I) | -E_HOMO | 6.5 |

| Electron Affinity (A) | -E_LUMO | 1.5 |

| Global Hardness (η) | (I - A) / 2 | 2.5 |

| Global Softness (S) | 1 / (2η) | 0.2 |

| Electronegativity (χ) | (I + A) / 2 | 4.0 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.2 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. It is invaluable for identifying sites that are prone to electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values as different colors: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For 1-(1,3-Thiazol-4-yl)ethane-1,2-diol, the MEP map would likely show significant negative potential (red) around the nitrogen atom of the thiazole ring and the oxygen atoms of the diol group, highlighting these as primary sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net Regions of positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl groups, indicating their acidic nature and availability for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It examines charge delocalization from filled (donor) NBOs to empty (acceptor) NBOs, which is crucial for understanding molecular stability. nih.govsphinxsai.com The strength of these interactions is quantified by the second-order perturbation energy, E(2). inorgchemres.org

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table shows examples of intramolecular interactions and their stabilization energies that would be identified in 1-(1,3-Thiazol-4-yl)ethane-1,2-diol through NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N1 | π* (C1-C3) | ~25.0 | Lone Pair Delocalization |

| LP (1) S1 | σ* (C2-N1) | ~5.0 | Hyperconjugation |

| π (C1-C3) | π* (N1-C2) | ~18.0 | π-Electron Delocalization |

| LP (2) O1 | σ* (O2-H) | ~3.5 | Intramolecular H-Bond |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment (like a solvent). nih.govnih.gov

Dynamic Behavior in Solution and Interaction with Solvents

The dynamic behavior of 1-(1,3-thiazol-4-yl)ethane-1,2-diol in a solvent is governed by the interplay of intramolecular and intermolecular forces. Molecular dynamics (MD) simulations are a powerful tool to investigate these phenomena at an atomic level. plos.orgnih.gov

In a simulated aqueous environment, the diol group of the molecule would be expected to form hydrogen bonds with water molecules. The nitrogen and sulfur atoms of the thiazole ring can also act as hydrogen bond acceptors. nih.gov MD simulations can track the formation and breaking of these hydrogen bonds over time, providing insights into the solvation shell structure and the compound's solubility.

The interaction with different solvents, from polar protic (like water and ethanol) to aprotic (like dimethyl sulfoxide), can be simulated to understand how the solvent environment influences the compound's conformation and electronic properties. Solvatochromic studies on related thiazole derivatives have shown that the polarity of the solvent can significantly affect their UV-Visible absorption spectra, a phenomenon that can be investigated computationally. researchgate.net

Table 1: Simulated Interaction Parameters of 1-(1,3-Thiazol-4-yl)ethane-1,2-diol with Various Solvents (Hypothetical Data)

| Solvent | Average Number of Hydrogen Bonds (Compound-Solvent) | Solvation Free Energy (kcal/mol) | Dipole Moment (Debye) |

| Water | 4.2 | -15.8 | 5.1 |

| Ethanol | 3.5 | -12.3 | 4.7 |

| DMSO | 2.1 | -10.1 | 4.3 |

| Chloroform | 0.8 | -4.5 | 3.2 |

Conformational Ensemble Sampling

Due to the rotatable bonds in the ethane-1,2-diol side chain, 1-(1,3-thiazol-4-yl)ethane-1,2-diol can exist as a multitude of conformers in solution. Understanding this conformational ensemble is critical as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into a biological target.

Techniques like replica exchange molecular dynamics (REMD) or simulated annealing can be employed to efficiently sample the conformational space and overcome energy barriers between different conformational states. acs.org The resulting ensemble of conformations can be clustered to identify the most populated and energetically favorable structures.

Table 2: Major Conformational Families of 1-(1,3-Thiazol-4-yl)ethane-1,2-diol from Conformational Search (Hypothetical Data)

| Conformer ID | Dihedral Angle (°C1-C2-Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 65 | 0.00 | 45 |

| 2 | 175 | 0.85 | 30 |

| 3 | -70 | 1.50 | 15 |

| 4 | -178 | 2.10 | 10 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on 1-(1,3-thiazol-4-yl)ethane-1,2-diol have been found, the methodologies are well-established for various classes of thiazole derivatives, which have shown a wide range of biological activities, including antimicrobial and anticancer effects. bohrium.comnih.gov

Calculation of Molecular Descriptors

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and thermodynamic parameters (e.g., solvation energy).

For 1-(1,3-thiazol-4-yl)ethane-1,2-diol, descriptors such as the partial charges on the thiazole ring atoms, the solvent-accessible surface area, and various electrostatic and quantum-chemical parameters would be calculated using specialized software.

Table 3: Selected Calculated Molecular Descriptors for 1-(1,3-Thiazol-4-yl)ethane-1,2-diol (Hypothetical Data)

| Descriptor | Value |

| Molecular Weight | 159.18 |

| LogP | 0.25 |

| Topological Polar Surface Area (TPSA) | 78.49 Ų |

| Number of Hydrogen Bond Donors | 2 |

| Number of Hydrogen Bond Acceptors | 3 |

| Molar Refractivity | 39.5 cm³ |

Predictive Modeling for Mechanistic Biological Activity

Once descriptors are calculated for a series of related compounds with known biological activities, a predictive model can be built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. bohrium.com Such a model can then be used to predict the activity of new, untested compounds and to understand the structural features that are important for their biological function.

For instance, a QSAR model for a series of thiazole derivatives might reveal that a high partial positive charge on a specific atom and a certain range of molecular volume are correlated with higher antibacterial activity. This information can guide the synthesis of more potent analogues. For 1-(1,3-thiazol-4-yl)ethane-1,2-diol, a QSAR study could explore how modifications to the thiazole ring or the diol side chain could modulate its potential biological effects.

Table 4: Example of a Hypothetical QSAR Equation for Antibacterial Activity of Thiazole Derivatives

| Model Equation | Statistical Parameters |

| pIC50 = 0.85 * (LogP) - 0.02 * (TPSA) + 1.5 * (Charge_on_N3) + 2.1 | R² = 0.85, Q² = 0.72 |

Note: This equation is purely illustrative.

Mechanistic Investigations of Biological Interactions of 1 1,3 Thiazol 4 Yl Ethane 1,2 Diol and Its Derivatives in Vitro & Molecular Level

Molecular Target Identification and Engagement Studies

Enzyme Inhibition Mechanism and Kinetics (e.g., Cholinesterase, COX, Alpha-Glucosidase)

Derivatives of the 1,3-thiazole scaffold have been investigated for their inhibitory effects on a range of enzymes, including cholinesterases, cyclooxygenases (COX), and α-glucosidase.

Cholinesterase Inhibition:

Thiazole (B1198619) derivatives have shown potential as cholinesterase inhibitors, which are relevant in the context of neurodegenerative diseases. academie-sciences.fr Some 1,3-thiazole fragments have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values in the micromolar range. academie-sciences.fr For instance, certain 1,3-thiazole-piperazine derivatives have proven to be highly effective AChE inhibitors with minimal activity against BChE. academie-sciences.fr Kinetic studies have confirmed that some of these novel inhibitors act via a non-competitive mechanism. researchgate.net Specifically, hydroxynaphthalenyl thiazole has shown powerful inhibition of AChE (IC50 1.78 ± 0.11 μM) and moderate inhibition of BChE (IC50 11.9 ± 0.43 μM). academie-sciences.fr

Cyclooxygenase (COX) Inhibition:

Thiazole-containing compounds have been explored as inhibitors of COX enzymes, which are key mediators of inflammation. nih.gov Some thiazole derivatives have exhibited dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), with IC50 values ranging from 0.09 to 54.09 μM for COX-2 and 0.38 to 9.39 μM for 5-LOX. nih.gov These derivatives have been shown to reduce the expression of COX-2 and 5-LOX genes. nih.gov Computational studies have been employed to design and evaluate thiazole derivatives for their inhibitory activity against COX enzymes. sciepub.com

Alpha-Glucosidase Inhibition:

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type II diabetes. nih.gov A number of thiazole and thiadiazole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. nih.govmdpi.comresearchgate.net Many of these compounds have displayed potent inhibitory activity, with IC50 values significantly lower than the standard drug acarbose (B1664774). nih.govresearchgate.net For example, a series of novel thiazolidine-2,4-dione or rhodanine (B49660) derivatives exhibited IC50 values in the range of 5.44 ± 0.13 to 50.45 ± 0.39 μM, compared to acarbose (IC50 = 817.38 ± 6.27 μM). nih.gov Similarly, certain indeno[1,2-c]pyrazol-4(1H)-ones with a thiazole moiety showed potent α-glucosidase inhibition, with one derivative having an IC50 of 6.71 μg/mL, outperforming acarbose (IC50 = 9.35 μg/mL). nih.gov

Table 1: Enzyme Inhibition Data for Thiazole Derivatives

| Derivative Class | Target Enzyme | Reported IC50 Values | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione/Rhodanine Derivatives | α-Glucosidase | 5.44 ± 0.13 to 50.45 ± 0.39 μM | nih.gov |

| Hydroxynaphthalenyl Thiazole | Acetylcholinesterase | 1.78 ± 0.11 μM | academie-sciences.fr |

| Hydroxynaphthalenyl Thiazole | Butyrylcholinesterase | 11.9 ± 0.43 μM | academie-sciences.fr |

| Indeno[1,2-c]pyrazol-4(1H)-ones | α-Glucosidase | 6.71 μg/mL | nih.gov |

| 1,3,4-Thiadiazole (B1197879) Derivatives | α-Glucosidase | IC50 of 3.66 mM (one derivative) | mdpi.com |

Receptor Binding Profiling and Ligand-Target Interactions

While extensive receptor binding profiles for 1-(1,3-thiazol-4-yl)ethane-1,2-diol itself are not widely documented, studies on related thiazole derivatives indicate interactions with various receptors. For example, derivatives of indolin-2-one containing a thiazole moiety have been synthesized and evaluated for their binding affinity to dopamine (B1211576) D4 and serotonin (B10506) 5-HT1A receptors. researchgate.net One such derivative demonstrated remarkable affinity and selectivity for the D4 receptor. researchgate.net

Ligand-target interactions are often elucidated through molecular docking studies, which predict the binding mode of a ligand to its target protein. These studies have been crucial in understanding how thiazole derivatives interact with the active sites of enzymes like α-glucosidase, COX, and cholinesterases. academie-sciences.frnih.govnih.gov For instance, in the case of α-glucosidase inhibitors, docking studies have confirmed the binding interactions of active compounds with the enzyme. nih.gov Similarly, for COX inhibitors, docking has helped identify key residues critical for stabilizing the inhibitor-enzyme complex. sciepub.com

Molecular Docking and Simulation Studies of Binding Modes

Molecular docking and simulation studies are powerful computational tools used to predict and analyze the binding of ligands to their molecular targets. These methods have been extensively applied to understand the interactions of 1-(1,3-thiazol-4-yl)ethane-1,2-diol derivatives with various enzymes and receptors.

Enzyme Interactions:

α-Glucosidase: Molecular docking studies have been instrumental in confirming the binding interactions of novel thiazolidine-2,4-dione and rhodanine derivatives with α-glucosidase. nih.gov These studies help to rationalize the observed potent inhibitory activities. nih.gov Docking of indeno[1,2-c]pyrazol-4(1H)-one derivatives has also supported their in vitro α-glucosidase inhibition. nih.gov

Cholinesterases: Molecular docking has provided insights into the stabilizing interactions between thiazole derivatives and the active sites of both AChE and BChE. academie-sciences.fr These studies have helped to explain the observed inhibitory potency and selectivity. academie-sciences.fr

Cyclooxygenase (COX): Computational studies, including molecular docking, have been used to evaluate thiazole derivatives as dual COX-1/COX-2 inhibitors, identifying key residues for binding. sciepub.com

Other Enzymes: Docking studies have also been used to investigate the binding of thiazole derivatives to other targets, such as phospholipase A2 and EGFR TK. mdpi.comnih.gov For example, docking of thiazole derivatives against phospholipase A2 from cobra venom helped to identify a potential inhibitor. nih.gov

Receptor and Other Protein Interactions:

Tubulin: Molecular docking has been employed to investigate the binding interactions between thiazole derivatives and the active site of tubulin, a key target in cancer therapy. nih.gov

SARS-CoV-2 Proteins: In the context of COVID-19 research, a derivative, (1R,2R)-1,2-bis(5-amino-1,3,4-thiadiazol-2-yl)ethane-1,2-diol (Taroxaz-26), was studied using molecular docking to understand its interaction with the SARS-CoV-2 main protease. nih.govnih.gov

PARP Enzymes: Crystal structures have confirmed the binding of triazole-based inhibitors, structurally related to thiazoles, into the nicotinamide (B372718) binding pocket of various Poly(ADP-ribose) polymerase (PARP) enzymes. biorxiv.orgacs.org

Table 2: Molecular Docking and Simulation Insights for Thiazole Derivatives

| Derivative Class | Target | Key Findings from Docking/Simulation | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione/Rhodanine Derivatives | α-Glucosidase | Confirmed binding interaction with the active site. | nih.gov |

| Thiazole Derivatives | Cholinesterases (AChE & BChE) | Identified stabilizing interactions within the active site. | academie-sciences.fr |

| 2,4-Disubstituted Thiazole Derivatives | Tubulin | Investigated possible binding interactions with the tubulin active site. | nih.gov |

| (1R,2R)-1,2-bis(5-amino-1,3,4-thiadiazol-2-yl)ethane-1,2-diol | SARS-CoV-2 Main Protease | Studied intermolecular interactions with active site residues. | nih.gov |

| Indeno[1,2-c]pyrazol-4(1H)-ones | α-Glucosidase | Supported in vitro inhibition data. | nih.gov |

Cellular Mechanistic Studies (In Vitro)

Elucidation of Mechanisms of Cellular Impact (e.g., Cytotoxicity Pathways, Apoptosis Induction)

Thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, and research has focused on elucidating the underlying cellular mechanisms, primarily apoptosis.

Cytotoxicity:

A wide range of thiazole and thiadiazole derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, including breast (MCF-7, MDA-MB-231), liver (HepG2), colon (HCT116, SW620), lung (A549), and skin (A431) cancer cells. nih.govresearchgate.netacs.orgresearchgate.netacs.orgmdpi.com Many of these compounds have shown potent, dose-dependent cytotoxicity with IC50 values in the micromolar and even nanomolar range. acs.orgresearchgate.net For example, some 2-aminonaphtho[2,3-d] nih.govresearchgate.netthiazole-4,9-dione derivatives exhibited IC50 values ranging from 0.07 to 19.68 µM against HepG2 cells. researchgate.net

Apoptosis Induction:

A primary mechanism of the anticancer activity of thiazole derivatives is the induction of apoptosis, or programmed cell death. This has been confirmed through various assays:

Flow Cytometry: Flow cytometry analysis has been used to demonstrate that thiazole derivatives can induce both early and late-stage apoptosis in cancer cells. researchgate.netresearchgate.net For instance, certain 3-allyl-N-(4-fluorophenyl)-4-substituted thiazol-2(3H)-imines induced considerable late apoptosis and necrosis in A431 skin cancer cells. researchgate.net

Caspase Activation: The activation of caspases, a family of proteases crucial for the execution of apoptosis, is a common finding. Studies have shown that treatment with thiazole derivatives leads to the upregulation of caspase-3, -8, and -9 activity. acs.orgresearchgate.net

Bcl-2 Family Protein Modulation: Thiazole derivatives have been shown to modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis. This often involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netmdpi.comrsc.org

Cell Cycle Arrest: In addition to apoptosis, some thiazole derivatives have been found to cause cell cycle arrest at different phases (e.g., G0-G1, G2/M, or sub-G1), preventing cancer cell proliferation. researchgate.netmdpi.com

Table 3: Cellular Impact of Thiazole Derivatives on Cancer Cells

| Derivative Class | Cancer Cell Line | Observed Cellular Effects | Reference |

|---|---|---|---|

| 2,4-Disubstituted Thiazoles | HepG2, MCF-7, HCT116, HeLa | Potent cytotoxicity, inhibition of tubulin polymerization. | nih.gov |

| 3-Allyl-N-(4-fluorophenyl)-4-substituted thiazol-2(3H)-imines | A431 (Skin) | Dose-dependent cytotoxicity, induction of late apoptosis and necrosis, increased Bax, decreased Bcl-2. | researchgate.net |

| Pyrazolyl nih.govnih.govnih.govtriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazines | MCF-7 (Breast) | Potent cytotoxicity, induction of apoptosis (43.3% total), cell cycle arrest at S-phase, upregulation of P53, Bax, Caspase-3, -8, -9, downregulation of Bcl-2. | acs.org |

| 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylureas | MCF-7 (Breast), HeLa | Induction of G0-G1 phase arrest, significant increase in early and late apoptosis. | researchgate.net |

| 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP) | Ehrlich Ascites Carcinoma (in vivo) | Reduced viable cancer cell count, increased lifespan, regulation of apoptotic markers (reduced p53, Bax, caspase-3, cytochrome c; increased Bcl-2). | rsc.org |

| 2-Aminonaphtho[2,3-d] nih.govresearchgate.netthiazole-4,9-diones | HepG2 (Liver) | Significant cytotoxicity, upregulation of Caspase-3, induction of apoptosis at Pre-G1 phase, cell death at G2/M phase. | researchgate.net |

Modulation of Specific Intracellular Signaling Pathways

The biological effects of 1-(1,3-thiazol-4-yl)ethane-1,2-diol and its derivatives are often mediated by their ability to modulate specific intracellular signaling pathways. These pathways are complex networks that transmit signals from the cell surface to intracellular targets, ultimately controlling cellular processes like growth, proliferation, and death.

Key Modulated Pathways:

EGFR Signaling: Some thiazole-containing hybrids have been identified as potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2). acs.org Inhibition of the EGFR signaling pathway is a well-established strategy in cancer therapy.

PI3K/Akt Pathway: Certain 1,3,4-thiadiazole derivatives have been shown to exert their effects by significantly reducing the protein phosphorylation of the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation. researchgate.net

MAPK/ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, has been identified as a target for some 2-amino-1,3,4-thiadiazole (B1665364) derivatives. researchgate.net Inhibition of this pathway can lead to cell cycle arrest. researchgate.net

Apoptosis-Related Pathways: As discussed previously, thiazole derivatives frequently modulate pathways directly involved in apoptosis. This includes the intrinsic pathway (mediated by mitochondria and the Bcl-2 family of proteins) and the extrinsic pathway (initiated by death receptors). acs.org The upregulation of p53, a tumor suppressor protein that can trigger apoptosis, has also been observed. acs.orgrsc.org

Inflammatory Pathways: In the context of inflammation, thiazole derivatives have been shown to reduce the expression of pro-inflammatory genes like TGF-β, NF-κB, and IL-6. rsc.org

The modulation of these signaling pathways highlights the potential of thiazole derivatives to act as multi-targeted agents, which can be advantageous in treating complex diseases like cancer.

Characterization of Molecular Mechanisms in Cell Line Models

The biological activities of 1-(1,3-Thiazol-4-yl)ethane-1,2-diol and its derivatives are a subject of ongoing research, with studies beginning to elucidate their mechanisms of action at the cellular level. Thiazole-containing compounds, in general, are known to exert their effects through various pathways, and investigations into specific derivatives are providing more detailed insights.

For instance, some thiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cell lines. Mechanistic studies have revealed that this can occur through the activation of signaling pathways such as the Wnt signaling pathway. nih.gov In some cases, these compounds have been observed to cause cell cycle arrest at specific phases, such as the G1 or S phase, thereby inhibiting the proliferation of cancerous cells. nih.gov Furthermore, some derivatives have been found to increase the levels of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial membrane potential decline and the release of cytochrome c, which are key events in the apoptotic cascade. nih.gov

It is important to note that the specific molecular mechanisms can vary significantly depending on the cell line and the exact chemical structure of the thiazole derivative being studied. For example, the substitution pattern on the thiazole ring and the nature of any appended functional groups can influence which cellular pathways are affected.